2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-2-32-23-11-7-6-10-22(23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-8-4-3-5-9-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHLXCHMXBPXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrazine ring, a piperidine moiety, and an ethoxyphenyl group, suggest diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 462.61 g/mol. The presence of functional groups such as sulfanyl and acetamide enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O2S |
| Molecular Weight | 462.61 g/mol |
| LogP | 5.295 |
| Polar Surface Area | 52.001 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions to ensure high yield and purity. The methods often incorporate nucleophilic substitution reactions due to the reactivity of the sulfanyl group, alongside electrophilic aromatic substitution facilitated by the benzylpiperidine component.
Kinase Inhibition
Preliminary studies indicate that This compound exhibits significant kinase inhibitory activity. Kinases play crucial roles in various signaling pathways, and their modulation can lead to therapeutic effects in conditions such as cancer. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .
Neuroactive Properties
The piperidine and pyrazine moieties may contribute to neuroactive properties, suggesting potential applications in neuropharmacology. The interaction with G-protein coupled receptors or other enzymes involved in cellular signaling pathways is an area of active research .
Case Studies
Research on related compounds has shown promising results:
- Antitumor Activity : Similar derivatives have been tested for their ability to inhibit cancer cell lines, showing IC50 values indicative of potent antitumor effects.
- Anticonvulsant Activity : Studies on structurally similar compounds have demonstrated anticonvulsant effects in animal models, suggesting that modifications to the current compound could yield similar benefits .
Q & A
Q. What established synthetic routes are reported for this compound, and what are their key challenges?
The synthesis of sulfanyl-acetamide derivatives typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification via column chromatography. For example, a related 11-step synthesis of an acetamide derivative achieved only 2–5% overall yield due to intermediate instability and purification challenges . Key hurdles include optimizing reaction conditions (e.g., solvent, temperature) to improve yield and minimize side products. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters for optimization .
Q. Which analytical methods are critical for verifying purity and structural integrity?
Purity is commonly assessed via HPLC (≥95% threshold) and corroborated by /-NMR for functional group verification. Mass spectrometry confirms molecular weight, while X-ray crystallography resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) . For example, intramolecular N–H⋯N bonds stabilize folded conformations in sulfanyl-acetamide crystals .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening includes antimicrobial assays (e.g., MIC against E. coli or S. aureus) and enzyme inhibition studies (e.g., kinase or protease targets). Structural analogs with sulfanyl groups have shown antimicrobial activity, likely due to interactions with bacterial enzymes . Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) are essential to establish selectivity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict stability?
Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states, while molecular dynamics simulate stability under varying pH/temperature. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches . For example, conformational analysis of sulfanyl-acetamide derivatives reveals steric effects influencing reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities (>95% purity is critical) or assay variability. Reproducibility studies under standardized conditions (e.g., ATCC protocols) and orthogonal assays (e.g., SPR for binding affinity) are recommended. Comparative crystallography of analogs can clarify structure-activity relationships .
Q. Which crystallographic techniques elucidate 3D conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXS97/SHELXL2016 resolves bond lengths/angles and packing motifs. Database surveys (e.g., Cambridge Structural Database) compare torsion angles and hydrogen-bonding patterns. For example, pyrimidine and benzene rings in sulfanyl-acetamides exhibit dihedral angles of 42–67°, influencing solubility and bioactivity .
Q. How can environmental and safety risks be mitigated during synthesis?
Safety protocols include fume hoods for volatile intermediates (e.g., thiols) and waste neutralization for hazardous byproducts. Environmental toxicity assessments (e.g., Daphnia magna assays) are critical, as some sulfanyl derivatives show aquatic toxicity .
Methodological Considerations
- Synthetic Optimization : Use response surface methodology (RSM) to balance yield and cost .
- Data Validation : Cross-reference spectral data with PubChem entries and peer-reviewed crystallography reports .
- Ethical Compliance : Adhere to guidelines prohibiting human/animal testing of non-FDA-approved compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
